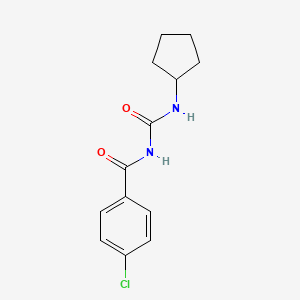

4-chloro-N-(cyclopentylcarbamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(cyclopentylcarbamoyl)benzamide is a chemical compound . The molecular formula is C7H6ClNO . Its molecular weight is 155.582 . The IUPAC Standard InChI is InChI=1S/C7H6ClNO/c8-6-3-1-5 (2-4-6)7 (9)10/h1-4H, (H2,9,10) .

Synthesis Analysis

Benzamides, which include 4-chloro-N-(cyclopentylcarbamoyl)benzamide, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . It uses a superior and recoverable catalyst, has low reaction times, and is a simple procedure .Molecular Structure Analysis

The molecular structure of 4-chloro-N-(cyclopentylcarbamoyl)benzamide is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound has been utilized in the synthesis of novel derivatives, which show promising biological activities. A study highlighted the synthesis of derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, indicating their safety for further exploration as potential anti-tubercular agents (Nimbalkar et al., 2018).

Structural and Theoretical Studies

Studies on isomeric imides related to 4-chloro-N-(cyclopentylcarbamoyl)benzamide showed the significance of weak interactions in the crystal packing formation. Crystal structures of certain benzamide derivatives were analyzed to understand the role of weak hydrogen bonding and halogen bonding contacts in their aggregation. These insights are crucial for designing compounds with desired properties and stability (Mocilac et al., 2018).

Biochemical Interactions and Probe Development

The compound's derivatives have also been explored in biochemical applications. For instance, Glibenclamide, a structurally related compound, enhances the intrinsic fluorescence intensity of erbium ions, indicating its potential as a fluorimetric probe. Such probes are valuable in biochemical studies for monitoring interactions and processes at the molecular level (Faridbod et al., 2009).

Regioselective Reactions and Synthesis

The compound's structural framework has been utilized in regioselective reactions, which are fundamental in organic synthesis. For example, derivatives of 2-(4-chloro-2-pyridyl)benzoic acid and corresponding ester and amide were studied, showcasing the potential of 4-chloro-N-(cyclopentylcarbamoyl)benzamide derivatives in the synthesis of bioactive molecules with specific structural configurations (Rebstock et al., 2004).

Propiedades

IUPAC Name |

4-chloro-N-(cyclopentylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-10-7-5-9(6-8-10)12(17)16-13(18)15-11-3-1-2-4-11/h5-8,11H,1-4H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIWXWXLMHBOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(cyclopentylcarbamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)

![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)